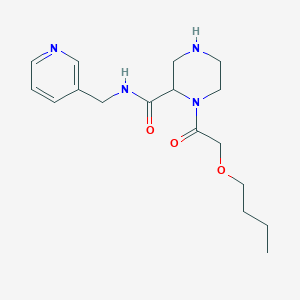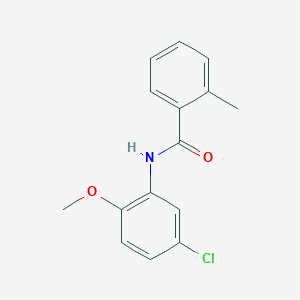![molecular formula C15H19ClN2O3 B5434833 4-[4-(2-chlorobenzyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5434833.png)
4-[4-(2-chlorobenzyl)-1-piperazinyl]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-chlorobenzyl)-1-piperazinyl]-4-oxobutanoic acid, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications.
作用机制
4-[4-(2-chlorobenzyl)-1-piperazinyl]-4-oxobutanoic acid acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound reduces the excitability of neurons and inhibits the release of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). It also has analgesic effects by reducing the sensitivity of neurons to pain stimuli. In addition, this compound has anxiolytic effects by reducing anxiety-like behaviors in animal models.
实验室实验的优点和局限性
One of the advantages of using 4-[4-(2-chlorobenzyl)-1-piperazinyl]-4-oxobutanoic acid in lab experiments is its specificity for the NMDA receptor, which allows researchers to study the role of this receptor in various physiological and pathological processes. However, one limitation is that this compound is not very water-soluble, which can make it difficult to administer in experiments.
未来方向
There are several future directions for the study of 4-[4-(2-chlorobenzyl)-1-piperazinyl]-4-oxobutanoic acid. One area of research is the potential use of this compound in the treatment of psychiatric disorders such as depression and anxiety disorders. Another area of research is the study of the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the development of more water-soluble derivatives of this compound that can be administered more easily in experiments.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action as an NMDA receptor antagonist has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. While there are limitations to its use in lab experiments, this compound has potential for future research in the treatment of psychiatric and neurological disorders.
合成方法
4-[4-(2-chlorobenzyl)-1-piperazinyl]-4-oxobutanoic acid can be synthesized through a multistep process that involves the reaction of 2-chlorobenzylamine with ethyl 4-chloroacetoacetate, followed by the reaction of the resulting intermediate with piperazine and then with sodium borohydride. The final product is obtained after purification through chromatography.
科学研究应用
4-[4-(2-chlorobenzyl)-1-piperazinyl]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. It has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety disorders.
属性
IUPAC Name |
4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-13-4-2-1-3-12(13)11-17-7-9-18(10-8-17)14(19)5-6-15(20)21/h1-4H,5-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCXNVYBIXBKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5434768.png)

![4-(3-{[2-(3-chlorophenyl)ethyl]amino}butyl)phenol](/img/structure/B5434780.png)
![4-[3-(allylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B5434786.png)
![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5434800.png)
![1-[3-(4-methoxyphenyl)acryloyl]-2-methylpiperidine](/img/structure/B5434804.png)
![N-(4-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5434812.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5434822.png)
![4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5434836.png)
![N-ethyl-2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5434842.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methyl-2-biphenylyl)carbonyl]-3-piperidinol](/img/structure/B5434849.png)

